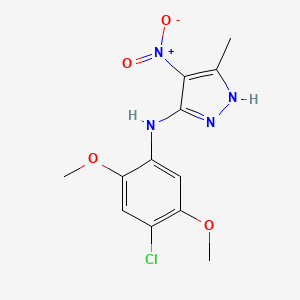![molecular formula C29H32N4O6 B11108963 2-(4-Methoxybenzamido)-N-{1-[2-(4-methoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}benzamide](/img/structure/B11108963.png)
2-(4-Methoxybenzamido)-N-{1-[2-(4-methoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxybenzamido)-N-{1-[2-(4-methoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amides, hydrazides, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzamido)-N-{1-[2-(4-methoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzoic acid with appropriate amines and hydrazides under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzamido)-N-{1-[2-(4-methoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or hydrazide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pH levels, and solvent choices .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(4-Methoxybenzamido)-N-{1-[2-(4-methoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzamido)-N-{1-[2-(4-methoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mode of action are essential to understand its potential therapeutic benefits and safety profile .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-Methoxybenzamido)-N-{1-[2-(4-methoxyphenyl)acetohydrazido]-3-methyl-1-oxobutan-2-YL}benzamide include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C29H32N4O6 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-[1-[2-[2-(4-methoxyphenyl)acetyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C29H32N4O6/c1-18(2)26(29(37)33-32-25(34)17-19-9-13-21(38-3)14-10-19)31-28(36)23-7-5-6-8-24(23)30-27(35)20-11-15-22(39-4)16-12-20/h5-16,18,26H,17H2,1-4H3,(H,30,35)(H,31,36)(H,32,34)(H,33,37) |
InChI Key |
YMQQUEVHQUCPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NNC(=O)CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-[(E)-(2-{6-[(2-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]phenol](/img/structure/B11108893.png)
![N-(2-methylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11108898.png)
![2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]isoindole-1,3-dione](/img/structure/B11108903.png)
![Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B11108908.png)

![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11108920.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(biphenyl-4-yloxy)propanehydrazide](/img/structure/B11108923.png)
![(5E,5'E)-5,5'-[benzene-1,4-diyldi(E)methylylidene]bis(1,3-thiazolidine-2,4-dione)](/img/structure/B11108934.png)
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(morpholin-4-yl)ethanone]](/img/structure/B11108942.png)
![5-(4-chlorophenyl)-2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-(trifluoromethyl)-1,3-thiazole](/img/structure/B11108950.png)
![ethyl 4'-benzamido-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B11108951.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11108962.png)
![1,5-diphenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11108964.png)
boron](/img/structure/B11108968.png)
